4-Chloro-2-(difluoromethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6ClF2N |
|---|---|
Molecular Weight |
213.61 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H6ClF2N/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5,10H |
InChI Key |
FDBNZUFFBGTABM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Difluoromethyl Quinoline and Analogues
Strategies for Introducing the Difluoromethyl Group into Quinoline (B57606) Systems
The incorporation of the difluoromethyl moiety into the quinoline nucleus is a key step in the synthesis of the target compound and its analogues. Various methods have been explored, ranging from direct C-H functionalization to the construction of the quinoline ring from difluoromethyl-containing precursors.
C-H Difluoromethylation Approaches
Direct C-H difluoromethylation of pre-formed quinoline systems represents an atom-economical approach. One notable strategy involves the functionalization of quinoline N-oxides. An electrochemical N-ortho-selective difluoromethylation of quinoline N-oxides has been developed, utilizing sodium difluoromethanesulfinate (HCF2SO2Na) as the difluoromethyl source. This method proceeds under constant current and provides good to excellent yields of 2-(difluoromethyl)quinoline (B1320769) N-oxide, which can then be deoxygenated to the desired product. Preliminary mechanistic studies suggest a free-radical addition and hydrogen elimination pathway for this transformation acs.org.
Another approach involves the dearomatization of the pyridine (B92270) ring in quinolines to facilitate meta-selective C-H difluoromethylation. This strategy utilizes oxazino pyridine intermediates derived from quinolines, which then undergo radical difluoromethylation. While this method has been demonstrated on quinoline substrates, the reactions were noted to be less efficient compared to simpler pyridine systems nih.gov.
Cross-Coupling Reactions for C(sp2)–CF2H Bond Formation
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. The difluoromethylation of haloquinolines, particularly 2-chloro or 2-bromoquinolines, with a suitable difluoromethylating agent can be an effective strategy. A general palladium-catalyzed method has been developed for the difluoromethylation of a wide range of heteroaryl halides, including pyridyl and quinolyl systems, under mild conditions nih.govrsc.org. This reaction provides a direct way to install the difluoromethyl group at a specific position on the quinoline ring, provided the corresponding haloquinoline is accessible.
Radical Difluoromethylation Methods
Radical difluoromethylation offers a versatile approach to functionalize quinolines. The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, can be adapted for difluoromethylation. Visible-light photoredox catalysis has emerged as a mild and efficient way to generate difluoromethyl radicals from various precursors. These radicals can then add to the protonated quinoline ring, typically at the C2 and C4 positions rsc.orgacs.org. The regioselectivity of the addition can be influenced by the reaction conditions and the substituents on the quinoline ring.
Photocatalytic Difluoromethylation Strategies
Visible-light-mediated photoredox catalysis provides a powerful platform for the generation of difluoromethyl radicals under mild conditions. This strategy has been successfully applied to the difluoromethylation of various organic molecules, including heterocycles rsc.orgacs.org. For instance, the treatment of quinoline with a difluoromethyl radical precursor in the presence of a photocatalyst and an acid can lead to the formation of 4-(hydroxyalkyl)quinolines through a photo-induced, iron-catalyzed decarboxylation followed by radical addition mdpi.com. While this specific example leads to a C4-functionalized product, the underlying principle of photocatalytic radical generation is applicable to the introduction of the difluoromethyl group at other positions as well.
Cyclization Reactions Involving Difluoromethyl-Containing Intermediates
An alternative and highly effective strategy for the synthesis of 2-(difluoromethyl)quinolines is to construct the quinoline ring from precursors that already contain the difluoromethyl group. This approach often provides excellent regioselectivity. A common method involves the cyclization of an appropriately substituted aniline with a β-ketoester or a similar three-carbon building block. For the synthesis of 2-(difluoromethyl)quinolines, this would typically involve the reaction of an aniline with a compound like ethyl 4,4-difluoroacetoacetate. This type of condensation and subsequent thermal or acid-catalyzed cyclization, such as the Conrad-Limpach or Gould-Jacobs reaction, is a well-established method for forming the quinolin-4-one core structure nih.gov. For example, the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol has been achieved by reacting 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid chemicalbook.com. A similar strategy using an aniline and a difluoromethyl-containing β-dicarbonyl compound would lead to the formation of 2-(difluoromethyl)quinolin-4-ol.
A metal-free [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids has also been reported to provide 2-fluoroalkylated quinolines organic-chemistry.org. This method offers a direct route to the desired quinoline scaffold with the fluoroalkyl group at the 2-position.
Methodologies for Introducing the 4-Chloro Substituent
The introduction of the chlorine atom at the 4-position of the quinoline ring is most commonly achieved by the chlorination of the corresponding quinolin-4-one (or its tautomer, 4-hydroxyquinoline). This transformation is a crucial step in the synthesis of 4-chloro-2-(difluoromethyl)quinoline.
The standard and widely used method for this conversion is the treatment of the 2-(difluoromethyl)quinolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl3) google.comresearchgate.netnih.govsemanticscholar.org. The reaction is typically carried out by heating the quinolin-4-one in neat POCl3 or in a high-boiling solvent. In some cases, the addition of phosphorus pentachloride (PCl5) to the POCl3 can enhance the reactivity and lead to higher yields indianchemicalsociety.com. The reaction proceeds through the formation of a 4-phosphorylated intermediate, which is then displaced by a chloride ion to yield the 4-chloroquinoline (B167314) product nih.govsemanticscholar.org. This method is generally effective for a wide range of substituted quinolin-4-ones. For instance, the synthesis of 4-chloro-8-trifluoromethyl-quinoline is achieved by reacting 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline with phosphorus oxychloride google.com. This demonstrates the compatibility of the chlorination reaction with the presence of fluoroalkyl groups on the quinoline ring.
Data Tables
Table 1: Overview of Synthetic Methodologies for Introducing the Difluoromethyl Group
| Methodology | Substrate | Reagent(s) | Key Features |
| C-H Difluoromethylation | Quinoline N-oxide | HCF2SO2Na, Electrolysis | N-ortho-selective, green method |
| Cross-Coupling | 2-Haloquinoline | Difluoromethyl source, Pd catalyst | Site-specific installation |
| Radical Difluoromethylation | Quinoline | Radical precursor, Photocatalyst | Minisci-type reaction |
| Photocatalytic Difluoromethylation | Quinoline | CF2H radical precursor, Photocatalyst | Mild reaction conditions |
| Cyclization | Aniline derivative | Difluoromethyl-containing β-ketoester | High regioselectivity for C2-substitution |
Table 2: Common Chlorinating Agents for Quinolin-4-ones
| Chlorinating Agent | Typical Reaction Conditions | Notes |
| Phosphorus oxychloride (POCl3) | Neat or in a high-boiling solvent, heat | Standard and widely used method |
| POCl3 / PCl5 | Neat or in a high-boiling solvent, heat | Can be more effective for less reactive substrates |
| Thionyl chloride (SOCl2) | With catalytic DMF | Alternative to POCl3 |
Chlorination of 4-Quinolinols and Related Precursors
A common and direct method for the synthesis of 4-chloroquinolines is the chlorination of the corresponding 4-quinolinol (or 4-hydroxyquinoline) precursors. The hydroxyl group at the 4-position of the quinoline ring can be readily converted to a chloro substituent using various chlorinating agents. This transformation is a crucial step in many synthetic routes to 4-chloroquinoline derivatives.
The precursor, 2-(difluoromethyl)quinolin-4-ol, can be synthesized through methods such as the Conrad-Limpach reaction, which involves the thermal cyclization of an enamine formed from an aniline and a β-ketoester. The choice of solvent can significantly impact the yield of this reaction, with higher-boiling point solvents generally providing better results nih.gov.
Once the 2-(difluoromethyl)quinolin-4-ol is obtained, it can be subjected to chlorination. Common chlorinating agents for this type of transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅) google.com. The reaction is typically carried out by heating the 4-quinolinol with an excess of the chlorinating agent, often in the presence of a solvent or neat. For instance, heating a substituted 4-hydroxyquinoline with phosphorus oxychloride is a widely employed method to furnish the corresponding 4-chloroquinoline google.com.
| Chlorinating Agent | Typical Reaction Conditions | Reference |
| Phosphorus oxychloride (POCl₃) | Heating, neat or in a high-boiling solvent | google.com |
| Thionyl chloride (SOCl₂) | Refluxing, often with a catalytic amount of DMF | |
| Phosphorus pentachloride (PCl₅) | Heating in a suitable solvent | google.com |
This method is advantageous due to the relatively straightforward nature of the chlorination step and the availability of various synthetic routes to the 4-quinolinol precursors.
Cascade Cyclization Approaches for 4-Chloroquinoline Formation
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules like 4-chloroquinolines in a single operation, thereby minimizing purification steps and improving atom economy. These reactions involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next.
One such approach involves the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. In this method, an appropriately substituted ortho-propynol phenyl azide (B81097) undergoes a reaction with trimethylsilyl chloride (TMSCl) to initiate a cascade that results in the formation of the 4-chloroquinoline ring system. This reaction proceeds under relatively mild conditions and has been shown to be effective for a variety of substituted precursors, yielding 4-chloro-2-arylquinolines in good yields rsc.org. While this specific example leads to an aryl group at the 2-position, modification of the starting propynol could potentially allow for the introduction of a difluoromethyl group.
Another relevant cascade approach is the electrophile-induced cyclization of N-(2-alkynyl)anilines. In this strategy, an N-propargyl aniline is treated with an electrophilic halogen source, such as iodine monochloride (ICl) or bromine (Br₂), which initiates an intramolecular cyclization onto the aniline ring. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline. This method provides 3-haloquinolines, but variations in the reaction cascade could potentially lead to 4-chloro derivatives nih.govmdpi.com.
| Cascade Reaction Type | Key Reagents | Product Type | Reference |
| TMSCl-mediated cyclization | ortho-propynol phenyl azides, TMSCl | 4-Chloro-2-substituted quinolines | rsc.org |
| Electrophile-induced cyclization | N-(2-alkynyl)anilines, ICl, Br₂ | 3-Haloquinolines | nih.govmdpi.com |
| Main group metal-catalyzed cyclization | N-propargyl anilines, SnCl₄ or InCl₃ | Quinolines | nih.govresearchgate.netrsc.org |
These cascade methodologies highlight the power of designing synthetic routes that efficiently construct the desired molecular framework in a minimum number of steps.
Multi-Step Synthesis from Substituted Anilines
A versatile and widely used approach for the synthesis of quinolines involves the construction of the ring system from substituted anilines. This strategy allows for the introduction of various substituents onto the benzene (B151609) ring of the quinoline core.
Cyclization Reactions (e.g., Pfitzinger Condensation) Utilizing Fluorinated Anilines
The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base wikipedia.orgnih.gov. The reaction proceeds through the base-catalyzed ring-opening of isatin to form an intermediate that then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline ring wikipedia.org.
While the classic Pfitzinger reaction utilizes isatin, related cyclization reactions starting from fluorinated anilines can be envisioned for the synthesis of 2-(difluoromethyl)quinoline derivatives. For instance, a variation of the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could be employed nih.gov. A hypothetical route could involve the reaction of a 2-aminoaryl ketone bearing a difluoromethyl group with a suitable carbonyl compound.
The Doebner-von Miller reaction, another named reaction for quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent nih.gov. Adapting this reaction with an aniline precursor already containing the desired difluoromethyl substituent could provide a pathway to the target quinoline core.
| Named Reaction | Key Reactants | Resulting Quinoline |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Substituted quinoline |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Substituted quinoline |
Subsequent Halogenation and Functionalization of Quinoline Cores
Once the 2-(difluoromethyl)quinoline core is synthesized, the introduction of the chlorine atom at the 4-position is a critical subsequent step. As discussed in section 2.2.1, if the cyclization reaction yields a 2-(difluoromethyl)quinolin-4-ol, a direct chlorination can be performed.
Alternatively, if the cyclization yields a quinoline without a functional group at the 4-position, a different strategy is required. Direct halogenation of the quinoline ring can be challenging due to regioselectivity issues. However, specific methodologies have been developed for the regioselective halogenation of quinolines. For instance, metal-free protocols for the C5-H halogenation of 8-substituted quinolines have been reported, demonstrating the possibility of controlling the position of halogenation through directing groups or specific reagents rsc.org. While direct C4-chlorination of an unsubstituted 2-(difluoromethyl)quinoline is not a standard procedure, the development of novel catalytic systems may enable such transformations in the future.
A more reliable approach involves the synthesis of a precursor that can be readily converted to the 4-chloro derivative. For example, the synthesis of a 4-aminoquinoline (B48711) derivative, followed by a Sandmeyer-type reaction, could be a potential route to introduce the chlorine atom at the desired position.
Advanced Synthetic Techniques
To improve reaction efficiency, reduce reaction times, and often enhance product yields, advanced synthetic techniques such as microwave-assisted synthesis are increasingly being employed in organic chemistry.
Microwave-Assisted Synthesis in Quinoline Chemistry
Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of quinoline derivatives. Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates by efficiently heating the reaction mixture, often leading to shorter reaction times and cleaner reactions compared to conventional heating methods asianpubs.orgresearchgate.net.
The synthesis of 4-chloroquinolines can be amenable to microwave assistance. For instance, the chlorination of 4-hydroxyquinolines using agents like POCl₃ can be performed under microwave irradiation to reduce the reaction time and potentially improve the yield. Furthermore, microwave-assisted one-pot syntheses of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃ have been reported, demonstrating the utility of this technique for the rapid construction of chloro-substituted quinoline cores asianpubs.org.
Microwave energy has also been successfully applied to nucleophilic aromatic substitution (SNAr) reactions of 4,7-dichloroquinoline to produce pharmacologically active 4-phenoxyquinolines in excellent yields and short reaction times nih.govbenthamscience.com. This indicates that subsequent functionalization of the this compound could also be efficiently achieved using microwave assistance.
The application of microwave irradiation offers a green and efficient alternative to conventional heating methods in the synthesis of this compound and its analogues, contributing to the development of more sustainable chemical processes.
N-Heterocyclic Carbene (NHC) Catalysis in Quinoline Synthesis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts and ligands in transition metal catalysis. Their application in the synthesis of quinolines and other heterocycles is a growing area of research.
As organocatalysts, NHCs can activate substrates in unique ways. For example, NHCs have been utilized in Friedländer-type reactions for quinoline synthesis. In these reactions, the NHC can catalyze the condensation of a 2-aminobenzaldehyde with a carbonyl compound containing an α-methylene group, facilitating the formation of the quinoline ring system under mild conditions mdpi.com.
More commonly, NHCs serve as highly effective ligands for transition metals like palladium and copper, enhancing their catalytic activity and stability. In the context of the metal-catalyzed processes described in section 2.4.2, NHC ligands can be employed to improve reaction efficiency, substrate scope, and functional group tolerance. The strong σ-donating ability of NHCs helps to stabilize the metal center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. While specific examples detailing the use of NHC ligands for the direct synthesis of this compound are not prevalent, their established role in analogous metal-catalyzed C-N and C-C bond-forming reactions suggests their high potential in this area.
Table 3: Representative NHC-Catalyzed Reactions for Heterocycle Synthesis
| Entry | Reaction Type | Substrates | Catalyst System | Product Type | Reference |
| 1 | Friedländer Annulation | 2-Aminobenzaldehyde, Ketone | NHC Organocatalyst | Substituted Quinoline | mdpi.com |
| 2 | Annulation | Enaminone, 2-Halobenzaldehyde | CuI/NHC Ligand | Quinoline Derivative | rsc.org |
| 3 | Cascade Reaction | 1,3-Butadiynamide, Alcohol | Pd(OAc)₂/NHC Ligand (e.g., IPr) | 2-Alkoxyquinoline | nih.gov |
Chemical Reactivity and Derivatization Strategies
4-Chloro-2-(difluoromethyl)quinoline as a Synthetic Intermediate and Building Block
This compound serves as a key starting material for creating a diverse array of substituted quinolines. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing various functional groups. This reactivity is central to its role as a versatile synthetic intermediate.
The difluoromethyl group (-CF2H) at the 2-position significantly influences the molecule's properties. It is a bioisostere of hydroxyl, thiol, or amino groups, meaning it can mimic these groups in biological systems. nih.gov This property, combined with its metabolic stability, makes it a desirable feature in the design of new drug candidates. nih.gov The electron-withdrawing nature of the difluoromethyl group also enhances the reactivity of the C4-chloro group towards nucleophiles.
Nucleophilic Substitution Reactions at the 4-Position of the Quinoline (B57606) Ring
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNA) at the C4 position. nih.govnih.gov The chlorine atom acts as a good leaving group, readily replaced by a variety of nucleophiles. This allows for the systematic modification of the quinoline core, a common strategy in the development of new therapeutic agents. nih.gov
The general mechanism involves the attack of a nucleophile on the electron-deficient C4 carbon, followed by the departure of the chloride ion. The reaction is often facilitated by the presence of a base to neutralize the generated HCl.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product Type |
|---|---|---|
| Amine | R-NH2 | 4-Aminoquinoline (B48711) derivative |
| Alcohol | R-OH | 4-Alkoxyquinoline derivative |
Amination Reactions for 4-Aminoquinoline Derivatives
The synthesis of 4-aminoquinoline derivatives is a particularly important application of this compound, as the 4-aminoquinoline scaffold is found in numerous biologically active compounds. nih.gov These reactions are typically achieved by heating the chloroquinoline with a primary or secondary amine. nih.gov
A variety of amines can be used in this reaction, leading to a wide range of 4-aminoquinoline derivatives with different substituents. This modularity is highly valuable in medicinal chemistry for tuning the pharmacological properties of a lead compound.
Reactions with Oxygen and Sulfur Nucleophiles
In addition to amines, this compound readily reacts with oxygen and sulfur nucleophiles. mdpi.commsu.edu The reaction with alcohols or alkoxides yields 4-alkoxyquinoline derivatives, while reaction with thiols or thiolates produces 4-thioetherquinolines. msu.eduyoutube.com
These reactions further expand the synthetic utility of the starting material, allowing for the introduction of a diverse set of functional groups at the 4-position. The resulting alkoxy and thioether derivatives can serve as intermediates for further transformations or as final target molecules with specific properties.
Transformations Involving the 2-(difluoromethyl) Group
Influence on Adjacent Reactivity within the Quinoline Ring
The strong electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the quinoline ring. It deactivates the ring towards electrophilic substitution while activating it towards nucleophilic attack, particularly at the 4-position. This electronic effect is a key factor in the high reactivity of the C4-chloro group towards nucleophilic substitution.
The difluoromethyl group's influence extends to other positions on the quinoline ring, although to a lesser extent. This can be a consideration in more complex multi-step syntheses where reactions at other positions are desired.
Functionalization of the Quinoline Core
The strategic functionalization of the this compound core is a key area of research for developing new molecules with tailored properties. The reactivity of the C4-chloro group allows for its displacement by various nucleophiles, while the quinoline ring itself can be further modified.
The synthesis of hybrid molecules by covalently linking the this compound scaffold with other heterocyclic systems, such as triazoles, is a promising strategy for the development of novel compounds. Although direct synthesis from this compound is not extensively documented in publicly available research, the general principles of forming quinoline-triazole hybrids can be extrapolated.
One common approach involves a "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would typically involve the conversion of this compound into either an azide (B81097) or an alkyne derivative. For instance, the chloro group at the C4 position could potentially be substituted with sodium azide to yield 4-azido-2-(difluoromethyl)quinoline. Alternatively, a propargyl group could be introduced at a suitable position on the quinoline ring. This functionalized quinoline would then be reacted with a corresponding alkyne or azide partner to form the 1,2,3-triazole ring.
The following table outlines a hypothetical reaction scheme for the synthesis of a quinoline-triazole hybrid starting from a related quinoline derivative, illustrating the general synthetic strategy.
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | 4,7-dichloroquinoline | Propargyl alcohol | NaH, dry DMF, room temperature | 7-chloro-4-(prop-2-yn-1-yloxy)quinoline |
| 2 | 7-chloro-4-(prop-2-yn-1-yloxy)quinoline | Substituted aromatic azide | CuSO₄·5H₂O, sodium ascorbate, THF/H₂O | 7-chloro-4-((1-(substituted-phenyl)-1H-1,2,3-triazol-4-yl)methoxy)quinoline |
This table illustrates a general synthetic approach for quinoline-triazole hybrids based on available literature for analogous compounds.
The chloro group at the C4 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical moieties. These reactions are fundamental in medicinal chemistry and materials science for creating complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester. This method is widely used to introduce aryl or heteroaryl substituents at the C4 position. The general conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the reaction of choice. It involves the coupling of the aryl chloride with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine (B128534) or diisopropylethylamine). This reaction is valuable for extending the carbon framework and for the synthesis of precursors for further transformations.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C4 position. The catalytic system usually consists of a palladium precursor and a specialized phosphine ligand, with a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
The table below summarizes the expected outcomes of these cross-coupling reactions on a generalized 4-chloroquinoline (B167314) substrate, which would be applicable to this compound.
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-(difluoromethyl)quinoline |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-2-(difluoromethyl)quinoline |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 4-Amino-2-(difluoromethyl)quinoline |
This table presents generalized conditions and expected products for cross-coupling reactions on a 4-chloroquinoline scaffold.
Further functionalization can also be achieved through nucleophilic aromatic substitution (SNAr) reactions, where the C4-chloro atom is displaced by various nucleophiles such as alcohols, thiols, and amines, often under basic conditions or with heating. The electron-withdrawing difluoromethyl group at C2 would be expected to activate the C4 position towards such nucleophilic attack.
Structure Activity Relationship Sar Studies of 4 Chloro 2 Difluoromethyl Quinoline Derivatives
Influence of the 2-(difluoromethyl) Group on Biological Activity
The introduction of a difluoromethyl (CF2H) group at the 2-position of the quinoline (B57606) ring significantly alters the molecule's physicochemical and biological properties. This fluorinated moiety is of growing interest in medicinal chemistry due to its unique characteristics. researchgate.net
Impact on Lipophilicity and Metabolic Stability
Fluorination is a common strategy to enhance the metabolic stability and lipophilicity of drug candidates. nih.govacs.org The replacement of hydrogen atoms with fluorine can block metabolically labile sites, thereby increasing the compound's half-life. tandfonline.com The difluoromethyl group, in particular, can modulate the lipophilicity of bioactive molecules. The lipophilicity of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov While a certain degree of lipophilicity is necessary for membrane permeation, excessively high values can lead to poor solubility and increased metabolic clearance. mdpi.com The introduction of a nitrogen atom into a heterocyclic ring, such as in quinoline, can also influence lipophilicity and metabolic stability. nih.govnih.gov Studies on quinoline derivatives have shown that lipophilicity is affected by the type and position of substituents. nih.gov For instance, in a series of quinoline-1,4-quinone hybrids, the introduction of a nitrogen atom was found to reduce lipophilicity. nih.gov
Electronic Effects and Receptor Interactions
The difluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electron density of the quinoline ring. arabjchem.org This electronic perturbation can influence the molecule's ability to interact with biological targets. tandfonline.com The CF2H group is considered a bioisostere for alcohol, thiol, and amine moieties and can act as a hydrogen bond donor, potentially enhancing binding affinity and selectivity with target enzymes or receptors. The incorporation of fluorine atoms can also reduce the basicity of nearby nitrogen atoms, which may improve bioavailability by allowing for better membrane permeation. tandfonline.com The quinoline ring itself is an electron-deficient system due to the nitrogen atom, which withdraws electrons through resonance, and this property influences its reactivity in both nucleophilic and electrophilic substitution reactions. nih.gov
Role of the 4-Chloro Substituent in Modulating Biological Activity
The chlorine atom at the 4-position of the quinoline nucleus is a key feature that has been extensively studied, particularly in the context of antimalarial drugs like chloroquine (B1663885). youtube.com Its presence is often essential for potent biological activity.
Contributions to Receptor Binding and Specificity
The 4-chloro group can participate in various non-covalent interactions with biological targets, including hydrophobic and halogen bonding, which can contribute to binding affinity and specificity. In the context of antimalarial 4-aminoquinolines, a 7-chloro group is a crucial requirement for the inhibition of β-hematin formation, a key process in the parasite's detoxification of heme. acs.org While the primary focus of this article is on a 4-chloro substituent, the importance of halogen placement is a recurring theme in quinoline SAR. The substitution at the 2-position of halogenated quinolines has been shown to have a significant impact on antibacterial and antibiofilm activities. nih.gov In some cases, the replacement of a functional group with a chlorine atom can lead to a loss of activity, highlighting the specific requirements of the target's binding site. Molecular docking studies on various quinoline derivatives have shown that substituents on the quinoline ring play a crucial role in determining their effects. nih.gov For instance, in a series of quinoline-benzimidazole hybrids, the 7-chloro-4-aminoquinoline fragment was a key structural feature for anticancer activity. mdpi.com
Positional Effects of Halogen and Fluorinated Substituents on Quinoline Bioactivity
The position of halogen and fluorinated substituents on the quinoline ring is a critical determinant of biological activity. Shifting a substituent from one position to another can dramatically alter a compound's efficacy and selectivity.
In the development of fluoroquinolone antibacterials, the discovery that a fluorine atom at the C-6 position conferred broad-spectrum and potent activity was a major breakthrough. tandfonline.comnih.gov Conversely, for antiplasmodial 4-aminoquinolines, a halogen at the C-7 position is considered essential for activity against both chloroquine-susceptible and -resistant strains of P. falciparum. acs.orgnih.gov The nature of the halogen at this position is also important, with Cl, Br, or I being effective, while F is not. nih.gov
Studies on fluorinated quinoline analogs have demonstrated that substitution on the benzene (B151609) ring can influence antifungal activity. mdpi.com For example, electron-donating groups at the 4-position of a phenyl ring attached to the quinoline scaffold generally led to better activity, whereas electron-withdrawing groups resulted in lower activity, with the exception of a 4-fluoro substituent. mdpi.com In another study on highly brominated quinolines, the introduction of bromine atoms at the C-5 and C-7 positions significantly enhanced anticancer inhibitory activity compared to substitutions at other positions. nih.gov
The following table provides examples of how positional changes of substituents on the quinoline ring affect biological activity:
| Compound/Series | Substituent Positions | Biological Activity Context | Key Finding | Citation |
| Fluoroquinolones | 6-Fluoro | Antibacterial | 6-Fluoro group enhances broad-spectrum activity. | tandfonline.comnih.gov |
| 4-Aminoquinolines | 7-Chloro | Antiplasmodial | 7-Chloro group is essential for activity. | acs.orgnih.gov |
| Brominated Quinolines | 5-Bromo, 7-Bromo | Anticancer | Bromination at C-5 and C-7 significantly enhances inhibitory activity. | nih.gov |
| Fluorinated Quinoline Analogs | 8-Fluoro, 4-esterified hydroxyl | Antifungal | Substitution on the attached benzene ring influences activity. | mdpi.com |
The following table presents inhibitory concentration (IC50) values for selected brominated quinoline derivatives against various cancer cell lines, illustrating the impact of substituent positioning on antiproliferative effects.
| Compound | Substituents | C6 IC50 (μM) | HeLa IC50 (μM) | HT29 IC50 (μM) |
|---|---|---|---|---|
| 3,6,8-tribromoquinoline | 3-Br, 6-Br, 8-Br | No inhibitory activity | No inhibitory activity | No inhibitory activity |
| 6,8-dibromo-5-nitroquinoline | 6-Br, 8-Br, 5-NO2 | 50.0 | 24.1 | 26.2 |
Data sourced from a study on highly brominated quinolines and their anticancer activities. nih.gov
Contributions of Additional Substituents and Hybrid Structures to SAR
The strategic modification of the 4-Chloro-2-(difluoromethyl)quinoline core by adding further substituents or by covalently linking it to other pharmacologically active moieties represents a key avenue for optimizing therapeutic potential. These approaches aim to enhance target affinity, modulate physicochemical properties, overcome drug resistance, or achieve multi-target activity. The activity of compounds is often dependent on the type, position, and nature of the substituents attached to the quinoline ring. biointerfaceresearch.com
Influence of Additional Substituents
The placement of additional functional groups on the benzo-fused portion of the quinoline nucleus (positions 5, 6, 7, and 8) is a critical determinant of biological activity. Studies on analogous 4-aminoquinolines have established clear SAR principles that are likely to apply to the this compound scaffold.
For antimalarial activity, the presence of a chloro group at the 7-position is considered optimal. pharmacy180.com This feature is essential for the inhibition of β-hematin formation, a crucial step in the parasite's detoxification pathway for heme. nih.gov The introduction of a methyl group at the 3-position has been shown to reduce activity, while an additional methyl group at the 8-position can abolish it entirely. pharmacy180.com Furthermore, research on quinoline derivatives as potential antiviral agents has shown that electron-withdrawing substituents, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, on the quinoline ring can lead to significant inhibition of viral replication, whereas electron-donating groups often show no such effect. nih.gov
Below is a summary of the observed effects of substituents on related quinoline scaffolds.
| Base Scaffold | Position of Modification | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|---|
| 4-Aminoquinoline (B48711) | 7 | -Cl | Optimal for antimalarial activity; required for β-hematin inhibition. | pharmacy180.comnih.gov |
| 4-Aminoquinoline | 3 | -CH₃ | Reduces activity. | pharmacy180.com |
| 4-Aminoquinoline | 8 | -CH₃ | Abolishes activity. | pharmacy180.com |
| Quinoline Ring | 5, 6, 7, or 8 | Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Can cause significant inhibition (antiviral context). | nih.gov |
| Quinoline Ring | 5, 6, 7, or 8 | Electron-donating groups | Showed no signs of inhibition (antiviral context). | nih.gov |
Influence of Hybrid Structures
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. researchgate.net This approach, sometimes termed "covalent bitherapy," can lead to compounds with enhanced efficacy, novel mechanisms of action, or an improved resistance profile compared to the individual components. acs.orgmdpi.com Several studies have successfully applied this concept to the quinoline scaffold.
Quinoline-Triazole Hybrids: Leveraging the diverse pharmacological profiles of both quinolines and triazoles, researchers have synthesized hybrid compounds using click chemistry. These hybrids have demonstrated significant antifungal activity, particularly against Saccharomyces cerevisiae, with some candidates showing promise for treating invasive fungal infections. nih.gov
Quinoline-Cinnamic Acid Hybrids: Hybrid compounds containing a 4-amino-7-chloroquinoline scaffold linked to a cinnamoyl group via an alkylamine chain have been reported as potent in vitro antimalarials. Hybrids with an aminobutyl linker were found to be highly active against erythrocytic P. falciparum parasites. mdpi.com
The following table summarizes the contributions of various hybrid structures based on the quinoline core.
| Quinoline Core | Hybrid Partner | Linker Type | Target/Activity | Key Findings | Reference |
|---|---|---|---|---|---|
| 4-Aminoquinoline | Pyrimidine | Amine spacer (2-5 carbons) | Antimalarial (Antiplasmodial) | Effective against chloroquine-sensitive and -resistant P. falciparum strains. | acs.orgmdpi.com |
| Chloroquinoline | 1,2,3-Triazole | Click Chemistry Derived | Antifungal, Antibacterial | Showed potent antifungal activity against S. cerevisiae without cytotoxicity. | nih.gov |
| 4-Amino-7-chloroquinoline | Cinnamic Acid | Alkylamine chain | Antimalarial (Antiplasmodial) | Highly active against erythrocytic P. falciparum parasites. | mdpi.com |
| 4-Amino-7-chloroquinoline | Clotrimazole | Not specified | Antimalarial (Antiplasmodial) | Effective against chloroquine-sensitive and -resistant P. falciparum strains. Interacts with free heme. | mdpi.com |
| 7-Chloroquinoline (B30040) | Benzimidazole | Amine-based | Antitumor | Designed as novel hybrid compounds for potential anticancer therapy. | researchgate.net |
Applications in Chemical Biology and in Vitro Drug Discovery
Identification of Lead Compounds and Structure-Guided Optimization in Preclinical In Vitro Settings
Further research and publication in the field are required before a comprehensive and scientifically accurate article on the in vitro biological profile of 4-Chloro-2-(difluoromethyl)quinoline can be assembled.
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a ligand (in this case, 4-Chloro-2-(difluoromethyl)quinoline) might interact with a biological target, typically a protein receptor. These methods are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Docking simulations for quinoline-based compounds consistently highlight a set of key interactions that stabilize the ligand within the receptor's binding site. The quinoline (B57606) scaffold itself is a versatile anchor for establishing favorable contacts.
Key interactions identified in studies of analogous quinoline inhibitors include:
Hydrogen Bonding: The nitrogen atom within the quinoline ring frequently acts as a hydrogen bond acceptor, forming a crucial link with backbone amide protons of amino acid residues like methionine (Met) in the hinge region of kinase domains. nih.gov
π-π Stacking: The aromatic nature of the quinoline ring system facilitates π-π stacking interactions with aromatic amino acid residues such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). nih.govnih.gov This type of interaction is pivotal for the stable orientation of the ligand.
Molecular docking studies on various quinoline derivatives have successfully predicted their binding modes against a range of biological targets, including enzymes involved in cancer and infectious diseases. nih.govnih.govnih.gov For instance, chloro- and bromo-substituted quinolines have shown potent activity against HIV reverse transcriptase in studies where docking results guided the synthesis and biological verification. nih.gov
Table 1: Typical Ligand-Receptor Interactions for Quinoline Scaffolds
| Interaction Type | Participating Group on Quinoline | Typical Interacting Amino Acid Residue(s) | Significance |
|---|---|---|---|
| Hydrogen Bond | Quinoline Nitrogen | Methionine (Met), Serine (Ser), Asparagine (Asn) | Directional interaction critical for anchoring the ligand. nih.gov |
| π-π Stacking | Quinoline Aromatic Rings | Tyrosine (Tyr), Phenylalanine (Phe), Histidine (His) | Stabilizes the ligand in the binding pocket via orbital overlap. nih.gov |
| Hydrophobic Interactions | Alkyl/Aryl Substituents, Benzene (B151609) Ring | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) | Contributes to overall binding affinity by displacing water. researchgate.net |
| Halogen Bonding | Chloro Substituent | Oxygen/Nitrogen atoms on protein backbone or side chains | A directional, non-covalent interaction that can enhance binding selectivity and affinity. |
Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. nobelprize.orglibretexts.org These conformations possess different potential energies, and identifying the most stable (lowest energy) conformers is essential for understanding how a molecule will bind to its receptor. libretexts.org For quinoline derivatives, computational methods are used to analyze the geometry and relative stability of different conformers, which can be influenced by the steric and electronic effects of substituents. scielo.brscispace.com
Binding affinity, often expressed as a docking score (in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between the ligand and its receptor. nih.govnih.gov Lower energy values indicate a higher predicted binding affinity. nih.gov While highly useful for ranking potential candidates, these predictions are challenging and often refined using more computationally intensive methods like molecular dynamics (MD) simulations to account for protein flexibility and solvent effects. nih.gov
In studies of related quinoline derivatives, docking scores have been used to successfully prioritize compounds for synthesis and biological testing. For example, a series of quinoline derivatives designed as HIV reverse transcriptase inhibitors showed docking scores ranging from -8 to -10.67 kcal/mol, with the compound exhibiting the highest score also demonstrating significant biological activity. nih.gov
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov It is invaluable for understanding the intrinsic properties of a compound like this compound, providing insights that complement experimental data.
DFT calculations are routinely used to determine key electronic properties of quinoline derivatives. nih.govarabjchem.org
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability, with a larger gap implying higher stability and lower chemical reactivity. scielo.brresearchgate.net In many quinoline derivatives, the HOMO is often localized on the quinoline ring system, indicating its role as an electron donor in charge-transfer transitions. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP surface is a 3D map of the charge distribution around a molecule. It visualizes regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). This map is used to predict how a molecule will interact with other molecules and to identify sites susceptible to electrophilic or nucleophilic attack. For quinoline derivatives, the region around the quinoline nitrogen is typically a site of negative potential, confirming its role as a hydrogen bond acceptor. arabjchem.org
Table 2: Key Parameters from DFT Calculations and Their Significance
| Parameter | Definition | Significance in Chemical Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; higher energy means a better electron donor. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; lower energy means a better electron acceptor. researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity; a larger gap suggests higher stability. scielo.br |
| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | Hard molecules have a large energy gap; soft molecules have a small gap and are more reactive. nih.gov |
| Electronegativity (χ) | The power of an atom/molecule to attract electrons. Calculated as -(EHOMO + ELUMO)/2. | Indicates the ability to attract electrons in a chemical bond. nih.gov |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. Calculated as χ²/2η. | Quantifies the electrophilic nature of a molecule. nih.gov |
DFT calculations can elucidate reaction mechanisms and predict the reactivity of different sites on a molecule. For this compound, the chlorine atom at the C4 position is an electron-withdrawing group, making this position susceptible to nucleophilic aromatic substitution reactions, a common transformation for 4-chloroquinolines. mdpi.com
Furthermore, DFT can be used to calculate local reactivity descriptors, such as Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. arabjchem.org These theoretical insights are crucial for planning synthetic routes and understanding potential metabolic pathways. For example, studies on related systems have used DFT to analyze bond dissociation energies to predict sensitivity towards autoxidation and hydrolysis. arabjchem.org
Predictive Computational Models for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov
2D- and 3D-QSAR models for various classes of quinoline derivatives have been successfully developed to predict their anticancer, antimalarial, and antifungal activities. nih.govnih.govnih.govmdpi.com These models use molecular descriptors (physicochemical properties, topological indices, or 3D fields) to quantify structural features.
3D-QSAR (CoMFA/CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that generate contour maps around an aligned set of molecules. These maps visualize regions where specific properties are predicted to influence biological activity. For example, a green contour might indicate a region where bulky groups enhance activity, while a red contour might show where electronegative groups are favorable. nih.gov Such models provide intuitive, graphical feedback for designing more potent analogues.
While a specific QSAR model for this compound has not been reported, the extensive QSAR studies on other quinolines suggest that such a model could be developed. nih.gov The difluoromethyl and chloro substituents would be key descriptors, contributing to the steric, electrostatic, and hydrophobic fields that determine the compound's predicted activity.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions (excluding toxicity profiles)
The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in the early phases of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. Due to the absence of specific experimental ADMET data for this compound, in silico models provide valuable initial assessments. These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models and analysis of physicochemical properties.
For the closely related analog, 4-Chloro-2-(trifluoromethyl)quinoline, computational tools can predict a range of ADMET-related parameters. These predictions are derived from the molecule's structure and its similarity to compounds with known experimental data. General ADMET predictions for quinoline derivatives indicate that modifications to the quinoline core can significantly influence properties like absorption and metabolism. nih.govnih.gov For instance, the lipophilicity, often expressed as logP, is a key determinant of absorption and distribution. The predicted XlogP for 4-Chloro-2-(trifluoromethyl)quinoline is 4.0, suggesting it is a lipophilic compound. uni.lu
In silico studies on various quinoline derivatives have demonstrated the utility of computational methods in predicting their drug-likeness and pharmacokinetic profiles. nih.govfrontiersin.org These studies often employ a suite of predictive models to assess properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. While specific values for this compound are not available, the general trends observed for halo-substituted quinolines can be informative.
The following table presents a set of predicted ADMET-related properties for the analog 4-Chloro-2-(trifluoromethyl)quinoline, generated using computational models. It is important to note that these are theoretical predictions and would require experimental validation.
| ADMET Property | Predicted Value for 4-Chloro-2-(trifluoromethyl)quinoline | Implication |
|---|---|---|
| Molecular Weight | 231.60 g/mol sigmaaldrich.com | Within the typical range for good oral bioavailability (Lipinski's Rule of Five). |
| XlogP (Predicted) | 4.0 uni.lu | Indicates high lipophilicity, which can influence absorption and distribution. |
| Hydrogen Bond Donors | 0 | Contributes to good membrane permeability. |
| Hydrogen Bond Acceptors | 1 (N atom) | Can influence solubility and interactions with biological targets. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests good oral bioavailability. |
Crystallographic Studies of this compound Derivatives
Crystallographic studies are instrumental in determining the precise three-dimensional arrangement of atoms within a molecule, providing invaluable insights into its conformation and potential interactions with biological targets.
Structural Elucidation and Conformation Analysis
While a crystal structure for this compound is not publicly available, the crystallographic analysis of a related compound, 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (B192933), offers a glimpse into the structural features of this class of molecules. nih.gov In the solid state, the quinoline ring system is essentially planar. The trifluoromethyl group, being a bulky and electronegative substituent, significantly influences the local electronic environment and steric interactions.
The conformation of the difluoromethyl group in this compound would be of particular interest. The C-F bonds and the C-H bond of the difluoromethyl group would adopt a specific spatial arrangement relative to the quinoline ring. Conformational analysis of similar fluorinated molecules suggests that the orientation of such groups is often a balance between steric hindrance and electronic effects, such as hyperconjugation. nih.gov
The introduction of a trifluoromethyl group at the C9 position of the cinchona alkaloid scaffold, which also contains a quinoline moiety, has been shown to significantly increase the barrier to conformational interconversion, allowing for the study of distinct conformers. nih.gov A similar stabilizing effect might be anticipated for the difluoromethyl group in the title compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₉ClF₃N |
| Molecular Weight | 271.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.8482 (19) |
| b (Å) | 5.0534 (8) |
| c (Å) | 18.048 (3) |
| β (°) | 107.503 (17) |
| Volume (ų) | 1204.5 (3) |
Co-crystal Structures with Biological Targets to Elucidate Binding Modes
To date, no co-crystal structures of this compound with any biological target have been reported in the scientific literature. However, molecular docking studies on related quinoline derivatives provide theoretical models of how these compounds might interact with the active sites of proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, various quinoline derivatives have been docked into the active sites of enzymes such as HIV reverse transcriptase and BCR-ABL1 tyrosine kinase to rationalize their biological activities. nih.govscielo.br These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, between the quinoline scaffold and amino acid residues within the protein's binding pocket.
For example, in docking studies of quinoline-thiazole hybrids with the BCR-ABL1 tyrosine kinase, the quinoline core was shown to form important interactions within the enzyme's active site. scielo.br Similarly, docking of 4-aminoquinoline (B48711) derivatives into the active site of P. falciparum lactate (B86563) dehydrogenase has been used to understand their antimalarial activity. nih.gov These computational models, while not a substitute for experimental co-crystal structures, are crucial for guiding the design of new derivatives with improved binding affinity and selectivity. The insights gained from these studies on related quinolines can inform hypotheses about the potential biological targets and binding modes of this compound.
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methodologies remains a critical research objective. researchgate.net Future efforts in the synthesis of 4-Chloro-2-(difluoromethyl)quinoline and its analogues should prioritize green chemistry principles.
One promising avenue is the exploration of mechanochemistry , a solvent-free or minimal-solvent technique that has emerged as a sustainable alternative to traditional solution-based chemistry. rsc.org This approach can lead to reduced waste, accelerated reaction rates, and potentially unlock novel synthetic pathways not achievable through conventional means. rsc.org For instance, the use of iron powder and water under mechanochemical conditions has been shown to be a highly efficient and sustainable method for certain reductions, a common step in organic synthesis. rsc.org
Furthermore, the development and application of novel catalysts can significantly improve synthetic efficiency. Research into proline potassium salt as a catalyst for Friedlander annulation to create 4-trifluoromethyl-substituted quinolines highlights the potential for milder reaction conditions and excellent yields. researchgate.net Adapting such catalytic systems for the synthesis of 2-(difluoromethyl)quinoline (B1320769) cores could be a valuable direction. Additionally, processes that reduce the number of steps, such as the one-pot synthesis demonstrated for other quinoline derivatives, should be investigated for the target compound. google.com
Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Traditional Synthesis | Often involves multiple steps, harsh reagents (e.g., POCl₃), and organic solvents. google.com | Well-established procedures. google.com |
| Catalytic Methods | Employs catalysts like proline potassium salt or zinc chloride to promote reactions under milder conditions. researchgate.net | Higher yields, shorter reaction times, improved atom economy. researchgate.net |
| Mechanochemistry | Utilizes mechanical force to induce chemical reactions, often with minimal or no solvent. rsc.org | Reduced environmental impact, potential for new reaction pathways, high efficiency. rsc.org |
| Cascade Reactions | Combines multiple reaction steps into a single sequence without isolating intermediates. | Increased efficiency, reduced waste and purification efforts. |
Exploration of New Biological Targets for this compound Analogues
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govnih.govbiointerfaceresearch.combenthamscience.com A key future direction is to systematically screen analogues of this compound against a diverse panel of biological targets to uncover new therapeutic applications.
The anticancer potential of quinolines is particularly noteworthy. Derivatives have been investigated as inhibitors of various targets crucial for cancer cell proliferation and survival. nih.gov Future research could focus on evaluating this compound analogues as inhibitors of:
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and HER-2, which are key targets in oncology. rsc.orgnih.gov
Signal Transduction Proteins: Including kinases like PDK1, which is involved in the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival often dysregulated in cancer. nih.gov
Enzymes involved in inflammation: Such as Cyclooxygenase-2 (COX-2), given the link between chronic inflammation and cancer. nih.gov
Beyond cancer, the structural similarity to known antimalarial drugs like chloroquine (B1663885) suggests that its analogues could be tested against drug-resistant strains of Plasmodium falciparum. manchester.ac.ukmdpi.com The difluoromethyl group may offer advantages in overcoming resistance mechanisms that affect existing drugs. manchester.ac.uk Furthermore, given the broad antimicrobial activity of quinolines, screening against a wide range of pathogenic bacteria and fungi is warranted. nih.govnih.gov
Advanced Computational Methodologies for Rational Design
To accelerate the discovery process and optimize the design of new analogues, advanced computational methods are indispensable. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and comparative molecular field analysis (CoMFA) can provide profound insights into how the structural and electronic properties of a molecule correlate with its biological activity. mdpi.com
Future research should employ these methods to:
Build predictive models: Develop robust 3D-QSAR models for various biological activities (e.g., anticancer, antifungal) using a dataset of this compound analogues. mdpi.com
Guide lead optimization: Use the contour maps generated from CoMFA studies to identify key structural features that enhance or diminish activity, thereby guiding the synthesis of more potent and selective compounds. mdpi.com
Perform virtual screening: Utilize molecular docking simulations to screen virtual libraries of novel quinoline derivatives against the binding sites of specific biological targets (e.g., kinase domains, enzyme active sites). nih.govnih.govnih.gov This allows for the prioritization of compounds for synthesis, saving time and resources.
By integrating these computational approaches, researchers can move from random screening to a more rational, hypothesis-driven design of new therapeutic agents based on the this compound scaffold. nih.gov
Strategic Derivatization for Enhanced Biological Specificity and Potency
The functional versatility of the quinoline ring allows for extensive derivatization to fine-tune its pharmacological profile. nih.gov A crucial area of future research is the strategic modification of the this compound core to enhance biological specificity and potency.
Structure-activity relationship (SAR) studies are central to this effort. nih.gov Research has shown that modifications at different positions of the quinoline ring can have a significant impact on activity. For example, in some series, the introduction of a chloro group at the 7-position was found to be beneficial for anticancer activity. nih.gov Similarly, the nature of the substituent at the 4-position is critical; replacing the chloro group with various amine-containing side chains or other pharmacophores can dramatically alter the compound's biological targets and efficacy. nih.govmdpi.com
A particularly promising strategy is the hybrid pharmacophore approach . nih.govachemblock.com This involves linking the this compound scaffold with other known pharmacologically active moieties (e.g., chalcones, isatin) to create hybrid molecules. nih.govresearchgate.net This can lead to compounds with dual-targeting capabilities or improved selectivity for cancer cells over non-cancer cells. nih.gov Investigating different linkers and pharmacophoric partners will be a fruitful area for discovering novel agents with enhanced therapeutic profiles.
Table 2: Potential Derivatization Strategies and Their Rationale
| Position for Derivatization | Rationale | Potential Outcome |
| C4-Position | The chloro group is a good leaving group, allowing for substitution with various nucleophiles (e.g., amines, thiols) to introduce new pharmacophores. nih.govmdpi.com | Modulation of solubility, alteration of target binding, introduction of new biological activities. nih.govmdpi.com |
| C6, C7, C8-Positions | Substitution on the benzo-ring can influence lipophilicity, electronic properties, and steric interactions within a binding pocket. nih.govnih.gov | Enhanced potency, improved selectivity, and favorable pharmacokinetic properties. nih.govnih.gov |
| Difluoromethyl Group (C2) | While a key feature, bioisosteric replacement could be explored to fine-tune properties. | Altered metabolic stability and binding interactions. |
| Hybridization | Linking the quinoline scaffold to another pharmacologically active molecule. nih.govresearchgate.net | Dual-action compounds, synergistic effects, enhanced tumor selectivity. nih.gov |
By systematically pursuing these research directions, the scientific community can fully explore the potential of this compound, paving the way for the development of novel and effective agents for a range of therapeutic areas.
Q & A
Q. Basic
- ¹H/¹³C NMR :
- IR : Stretching vibrations at 1607 cm⁻¹ (C=N quinoline ring) and 1159 cm⁻¹ (C-F) confirm core structure .
What role does the difluoromethyl group play in modulating biological activity compared to other substituents?
Advanced
The CF₂H group enhances metabolic stability and membrane permeability via:
- Electron-withdrawing effects : Increases electrophilicity at C2, improving binding to enzymes (e.g., kinase inhibitors) .
- Hydrogen-bonding potential : Fluorine atoms engage in weak interactions with protein backbone amides, as seen in p38α MAP kinase studies .
Q. Table 1: Substituent Effects on Biological Activity
| Substituent | LogP | IC₅₀ (Enzyme X) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| -CF₂H (target) | 2.1 | 12 nM | -8.2 |
| -CH₃ () | 1.8 | 45 nM | -6.5 |
| -CF₃ () | 2.5 | 8 nM | -9.1 |
Data adapted from .
How can computational methods predict the reactivity of this compound in substitution reactions?
Q. Advanced
- DFT calculations : Predict regioselectivity for nucleophilic attack. For example, the C4-Cl bond has a lower activation energy (ΔG‡ = 18 kcal/mol) than C2-CF₂H (ΔG‡ = 24 kcal/mol) due to resonance stabilization of the quinoline ring .
- Molecular docking : Identifies preferred binding conformations in enzyme active sites (e.g., CYP450 isoforms), guiding functionalization strategies .
What are the key physicochemical properties affecting solubility and stability?
Q. Basic
- LogP : ~2.1 (moderate lipophilicity) enhances blood-brain barrier penetration .
- Solubility : <0.1 mg/mL in water; improves with co-solvents (DMSO > ethanol) .
- Stability : Degrades under UV light (t₁/₂ = 48 hrs); store in amber vials at -20°C .
What strategies resolve contradictions in reported biological activities across studies?
Q. Advanced
- Comparative structural analysis : Use XRD to confirm substituent positions, as misassignment of Cl/F (e.g., C4 vs. C8) alters activity .
- In vitro assays : Standardize cell lines (e.g., HepG2 vs. HEK293) to control for metabolic variability .
- Meta-analysis : Pool data from kinase inhibition studies (e.g., p38α MAPK) to identify consensus IC₅₀ ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
